molecular formula C14H11BrFNOS B2493309 N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 328287-37-2

N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2493309
CAS No.: 328287-37-2
M. Wt: 340.21
InChI Key: LZVRJIYLOAFTCB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS: 328287-37-2) is a substituted acetamide featuring a 2-bromophenyl group attached to the nitrogen atom and a 4-fluorophenylsulfanyl moiety at the acetyl position.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRJIYLOAFTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines, supported by relevant case studies and data.

Chemical Structure and Synthesis

The compound features a bromophenyl group and a fluorophenyl sulfanyl moiety attached to an acetamide backbone. The synthesis typically involves the reaction of 2-bromobenzene with a suitable thiol and acetic anhydride under controlled conditions. This process may include steps such as oxidation or reduction to yield the desired product with high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity, which is crucial for various cellular processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, has been noted. The Minimum Inhibitory Concentration (MIC) values are comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus8Similar to vancomycin
Escherichia coli16Less effective than ciprofloxacin

Anticancer Activity

In vitro studies indicate that this compound also possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship suggests that modifications to the substituents can enhance potency.

Cell Line IC50 (µM) Notes
A54910Moderate activity
MCF-75High activity

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Evaluation : Research conducted by Zhang et al. (2023) assessed the cytotoxic effects of several acetamide derivatives on cancer cell lines. This compound demonstrated notable antiproliferative effects, particularly in MCF-7 cells, where it induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Synthesis of N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Nucleophilic Substitution : The reaction of 4-fluorobenzyl chloride with a thiol to form the sulfanyl derivative.
  • Acylation : Introduction of the acetamide group through acylation reactions, often using acetic anhydride or similar reagents.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.

This compound exhibits a range of biological activities, primarily focusing on anticancer properties.

Anticancer Properties

Research indicates that compounds containing imidazole or sulfanyl groups demonstrate significant anticancer activity. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineCytotoxicity (IC50)
This compoundHT-29 (Colon Cancer)TBD
Compound AMCF-7 (Breast Cancer)High
Compound BHT-29Moderate

The mechanism of action may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, compounds in this class have been shown to inhibit specific kinases involved in cancer progression, thereby inducing cell cycle arrest and apoptosis in tumor cells .

Case Studies

Several studies have highlighted the potential applications of this compound in cancer therapy:

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of various compounds on colon cancer cells (HT-29), it was found that those with electron-withdrawing groups, such as fluorine and bromine, exhibited enhanced activity compared to their non-substituted counterparts. The study concluded that the presence of these halogens significantly increased the potency against tumor cells .

Comparison with Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Antibacterial Activity :

  • Compounds 38 and 39 () demonstrate moderate antibacterial activity (MIC: 16–32 µg/mL) against E. coli and S. aureus. The presence of a triazole ring and fluorobenzyl group enhances membrane penetration, while the sulfanyl group may facilitate target binding .
  • In contrast, the target compound lacks a triazole moiety, which may reduce its antibacterial efficacy unless compensated by other substituents.

Enzyme Inhibition: Analog 2-[(4-bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide () inhibits carbonic anhydrase isoforms II and XII, critical targets in cancer and glaucoma. The sulfamoylphenyl group enhances enzyme interaction via hydrogen bonding . The target compound’s 4-fluorophenylsulfanyl group may similarly engage in hydrophobic interactions, but its bromophenyl substituent could sterically hinder binding compared to smaller groups like cyanophenyl.

Electron-Withdrawing vs. Bromine at the ortho position (target compound) versus para () may alter steric hindrance, affecting binding to targets like mycobacterial enzymes.

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for synthesizing N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide?

The synthesis involves a multi-step approach:

  • Thioacetylation : Reacting 2-bromoaniline with chloroacetyl chloride to form the acetamide intermediate (65–75% yield in DMF at 0–5°C) .
  • Sulfanyl Coupling : Nucleophilic substitution with 4-fluorothiophenol under basic conditions (K₂CO₃, acetone, reflux for 12 hours) introduces the sulfanyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product, with recrystallization from ethanol improving crystallinity . Critical parameters include temperature control (0–5°C for acetylation, reflux for coupling) and solvent selection (DMF for intermediate stability, acetone for coupling efficiency) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms bromophenyl (δ 7.2–7.8 ppm) and fluorophenyl groups (δ 7.0–7.4 ppm), with acetamide protons at δ 2.1–2.3 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, 40–80% acetonitrile/water gradient) achieves >95% purity, with retention time consistency indicating batch reproducibility .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) validate functional groups .

Q. How can researchers optimize purification techniques to enhance compound stability post-synthesis?

Post-synthetic stability is maintained via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar impurities while preserving the sulfanyl-acetamide backbone .
  • Recrystallization : Ethanol recrystallization minimizes residual solvents, improving thermal stability (melting point consistency within 1–2°C across batches) .
  • Storage : Lyophilization and storage under inert gas (argon) at -20°C prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Discrepancies are addressed through:

  • X-ray Crystallography : Resolves ambiguous NMR data by providing absolute configuration. SHELXL refinement reveals bond angles (e.g., C-S-C ~105°) and torsional strain .
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., bromophenyl-acetamide derivatives) identifies substituent-induced chemical shift variations .
  • Computational Modeling : DFT calculations predict NMR shifts, reconciling experimental anomalies caused by solvent effects or conformational isomerism .

Q. What methodological approaches elucidate the compound’s interaction mechanisms with biological targets like kinases or receptors?

Mechanistic studies employ:

  • Enzyme Inhibition Assays : Dose-dependent inhibition of kinases (e.g., EGFR) measured via fluorescence polarization (IC₅₀ values reported in µM range) .
  • Molecular Docking : AutoDock Vina simulations predict binding modes, highlighting hydrogen bonds between the acetamide carbonyl and kinase active sites .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors, with SPR data validated via isothermal titration calorimetry (ITC) .

Q. What crystallographic strategies and software tools are recommended for analyzing hydrogen-bonding networks?

Key approaches include:

  • Single-Crystal X-ray Diffraction : SHELXL refines crystallographic parameters (R-factor < 0.05), revealing hydrogen bonds (e.g., N-H···O, 2.8–3.0 Å) that stabilize molecular chains .
  • Mercury Software : Visualizes packing diagrams and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • Synchrotron Radiation : High-resolution data (<1.0 Å) resolves disorder in the bromophenyl group, common in halogenated compounds .

Q. How do bromine and fluorine substituents influence the compound’s reactivity and bioactivity?

Methodologies to assess substituent effects:

  • Comparative Bioactivity Studies : Analog synthesis (e.g., replacing Br with Cl or F with H) reveals bromine’s role in enhancing cytotoxicity (e.g., IC₅₀ reduced by 40% vs. Cl analog) .
  • Electrostatic Potential Maps : DFT calculations show fluorine’s electron-withdrawing effect increases acetamide electrophilicity, facilitating nucleophilic attacks in kinase inhibition .
  • Metabolic Stability Assays : Microsomal studies (human liver microsomes) indicate fluorine reduces oxidative degradation (t₁/₂ increased by 2.3× vs. non-fluorinated analogs) .

Data Contradiction and Optimization

Q. What strategies address low yields during sulfanyl coupling reactions?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency (yield increase from 50% to 85%) .
  • Solvent Optimization : Switching from acetone to DMSO enhances nucleophilicity of 4-fluorothiophenol, reducing reaction time to 8 hours .
  • Byproduct Mitigation : Adding molecular sieves (3Å) absorbs HBr byproducts, minimizing side reactions .

Q. How can computational models reconcile discrepancies between predicted and observed biological activity?

Approaches include:

  • Free-Energy Perturbation (FEP) : Quantifies binding affinity differences caused by minor structural variations (e.g., bromine vs. chlorine) .
  • MD Simulations : 100-ns trajectories identify conformational changes in target proteins upon compound binding, explaining activity outliers .
  • QSAR Modeling : Training models with halogen-specific descriptors (e.g., σ-hole parameters) improves prediction accuracy for brominated analogs .

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